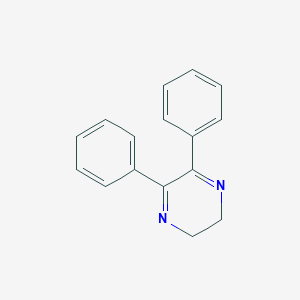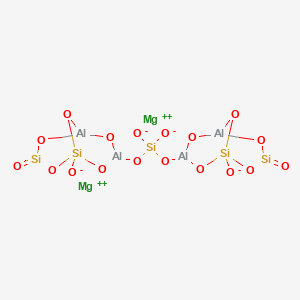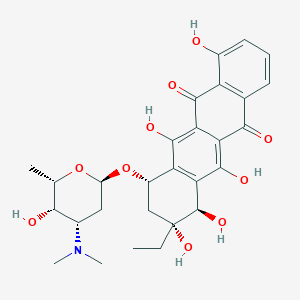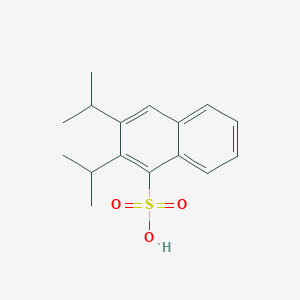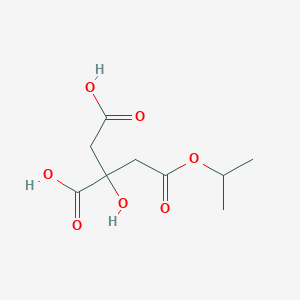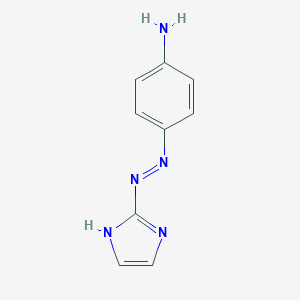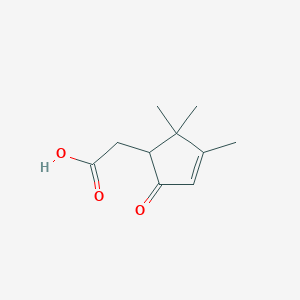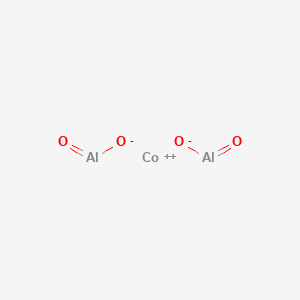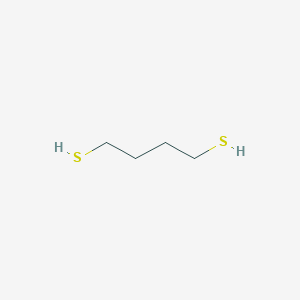
1,4-Butanedithiol
Overview
Description
1,4-Butanedithiol, an alkanedithiol, is a food odorant. Its odor threshold is similar to its other homologs (propane-1,3-dithiol and pentane-1,5-dithiol).
Scientific Research Applications
Biosynthesis and Production Control : 1,4-Butanediol, a derivative of 1,4-Butanedithiol, is a critical industrial chemical with annual demand reaching one million metric tons. Researchers have developed engineered bacteria for autonomous production of 1,4-Butanediol via a de novo pathway, integrating synthetic biology and metabolic engineering (Liu & Lu, 2015).
Metabolic Engineering for Renewable Feedstocks : Another study focused on the direct biocatalytic routes to 1,4-Butanediol from renewable carbohydrates. This approach enables production from glucose, xylose, sucrose, and biomass-derived mixed sugar streams, demonstrating a systems-based metabolic engineering strategy (Yim et al., 2011).
Adsorption on Gold Surfaces : The adsorption of this compound molecules and radicals on gold surfaces, such as Au(111) and Au(100), has been investigated using density-functional theory. This research is significant for technological applications involving dithiol molecules on gold surfaces (Franke & Pehlke, 2010).
Spectral Similarity to Ferredoxin : Certain dithiol-iron(III)-sulfide complexes, including this compound-iron(III), exhibit absorption spectra similar to green-plant ferredoxin, suggesting potential applications in biochemical research and development (Sugiura, Kunishima, & Tanaka, 1972).
Biological Pathways for Synthesis : The biological pathway for 1,4-Butanediol synthesis has been summarized, highlighting metabolic engineering strategies to enhance its accumulation in engineered Escherichia coli (Cheng, Li, & Zheng, 2021).
Thermal Stability in Polymer Solar Cells : this compound has been used as a solvent additive in polymer solar cells, improving their thermal stability and power conversion efficiency compared to traditional additives (Yin et al., 2017).
Electronic Transport Properties in Molecular Devices : The study of the relationship between the geometric structure of this compound molecular junctions and electronic transport properties under external forces offers insights for molecular device applications (Ran et al., 2014).
Safety and Hazards
Future Directions
1,4-Butanedithiol has found applications in biodegradable polymers . It is also used in polyadditions along with 1,4-butanediol to form sulfur-containing polyester and polyurethanes containing diisocyanate . Several of these polymers are considered biodegradable and many of their components are sourced from non-petroleum oils . Future research is likely to focus on expanding these applications and finding new uses for this versatile compound.
Mechanism of Action
Target of Action
1,4-Butanedithiol is an organosulfur compound with the formula HSCH2CH2CH2CH2SH . It has found applications in biodegradable polymers . The primary targets of this compound are the molecules involved in the formation of these polymers .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. It undergoes alkylation with geminal dihalides to give 1,3-dithiepanes . It also forms self-assembled monolayers on gold .
Biochemical Pathways
The compound is involved in the formation of sulfur-containing polyester and polyurethanes containing diisocyanate . It is used in polyadditions along with 1,4-butanediol to form these polymers . Oxidation of this compound gives the cyclic disulfide 1,2-dithiane .
Pharmacokinetics
It is known to be a highly soluble, colorless liquid . More research is needed to fully understand its ADME properties.
Result of Action
The result of this compound’s action is the formation of biodegradable polymers . Several of these polymers are considered biodegradable and many of their components are sourced from non-petroleum oils .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reaction with geminal dihalides to form 1,3-dithiepanes, and its oxidation to form 1,2-dithiane, are likely to be influenced by the conditions under which these reactions occur .
Biochemical Analysis
Biochemical Properties
1,4-Butanedithiol is involved in several biochemical reactions. It can undergo alkylation with geminal dihalides to give 1,3-dithiepanes . Oxidation of this compound gives the cyclic disulfide 1,2-dithiane . It forms self-assembled monolayers on gold . It is also used in polyadditions along with 1,4-butanediol to form sulfur-containing polyester and polyurethanes containing diisocyanate .
Cellular Effects
It is known that the compound can interact with gold surfaces, suggesting potential interactions with metal ions or metal-containing biomolecules within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form self-assembled monolayers on gold . This suggests that it may interact with other molecules through sulfur-gold bonds, potentially influencing the activity of enzymes, proteins, or other biomolecules within cells .
Metabolic Pathways
It is known that the compound can undergo oxidation to form 1,2-dithiane , suggesting potential involvement in redox reactions or other metabolic processes.
Transport and Distribution
Given its solubility in organic solvents , it may be able to pass through biological membranes and distribute throughout cells and tissues.
Properties
IUPAC Name |
butane-1,4-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S2/c5-3-1-2-4-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTOKHQOVJRXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061589 | |
| Record name | 1,4-Butanedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-08-8 | |
| Record name | 1,4-Butanedithiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Butanedithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Butanedithiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Butanedithiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Butanedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1,4-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BUTANEDITHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JD227IUMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-Butanedithiol interact with gold surfaces?
A1: this compound forms strong sulfur-gold bonds with gold surfaces, leading to the formation of self-assembled monolayers (SAMs). The specific configuration of these SAMs depends on the crystalline plane of the gold surface. On Au(111), this compound tends to form standing-up configurations, while on Au(100) it favors lying-down configurations due to the higher stability of the bi-coordinated structure. [, , ]
Q2: Can the adsorption geometry of this compound on gold surfaces be influenced by external factors?
A2: Density Functional Theory (DFT) calculations suggest that an applied electric field can significantly impact the potential energy surface of this compound adsorbed on Au(111) and Au(100). This implies potential tunability of its diffusion properties on these surfaces by varying the external potential in an electrochemical cell. []
Q3: What role does this compound play in organic synthesis?
A3: this compound serves as a valuable reagent in organic synthesis, particularly in thiol-ene click reactions. It reacts with diacrylates, for instance, to produce biodegradable and oxidation-responsive poly(ester-thioether)s with potential applications in drug delivery systems. [, ]
Q4: Can this compound be used to modify nanoparticles?
A4: Yes, this compound can functionalize multi-walled carbon nanotubes (MWNTs) to facilitate the deposition of gold nanoparticles on their surface. This modification allows for control over nanoparticle size and distribution. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C4H10S2 and a molecular weight of 122.24 g/mol.
Q6: Does the presence of two thiol groups in this compound influence its acidity?
A6: Yes, the presence of two thiol groups leads to enhanced acidity in this compound compared to analogous monothiol species. This is attributed to the formation of an intramolecular RS−⋅HSR hydrogen bond in the thiolate anion, providing additional stabilization. [, ]
Q7: How does this compound impact the performance of polymer solar cells?
A7: this compound has been investigated as a halogen-free solvent additive in polymer solar cells. Studies show that it can improve both power conversion efficiency and thermal stability in devices based on polymers like PTB7-Th, surpassing the performance of traditional additives like 1,8-diiodooctane. [, ]
Q8: What is the thermal stability of poly(ester-thioether)s synthesized using this compound?
A8: Poly(ester-thioether)s synthesized from this compound and 1,6-hexanediol diacrylate exhibit good thermal stability up to 200 °C. []
Q9: Does this compound participate in any catalytic reactions?
A9: While not a catalyst itself, this compound can be oxidized to its corresponding disulfide by catalysts such as Indian Ocean ferromanganese nodules. The oxides of manganese, iron, calcium, magnesium, and aluminum, along with surface oxygen in the nodules, are believed to contribute to this oxidation process. [, ]
Q10: Have computational methods been employed to study this compound?
A10: DFT calculations have been extensively used to investigate the adsorption and diffusion characteristics of this compound on gold surfaces, providing insights into its binding configurations, energetics, and potential manipulation strategies. [, ]
Q11: Is this compound biodegradable?
A11: Poly(β-thioester)s synthesized using this compound are susceptible to degradation in the presence of acetic acid, NaOH solutions, and even phosphate buffers, indicating their potential biodegradability. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


